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AHU-377 (heMicalciuM salt)

Cat. No.: B12823628
M. Wt: 861.0 g/mol
InChI Key: DDLCKLBRBPYKQS-UHFFFAOYSA-L
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Description

Nomenclature and Research Context of AHU-377 (Hemicalcium Salt)

AHU-377 is scientifically known as (αR,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-[1,1′-biphenyl]-4-pentanoic acid, 4-ethyl ester, hemicalcium salt. caymanchem.com It is also referred to by its non-proprietary name, sacubitril (B1662468). caymanchem.comcaymanchem.com This compound is an ethyl ester prodrug, meaning it is inactive in its initial form and requires metabolic conversion to exert its biological effects. caymanchem.comcaymanchem.com In the body, esterases hydrolyze AHU-377 into its active metabolite, LBQ657. chemietek.comaxonmedchem.com

The primary research context for AHU-377 is as a potent and selective inhibitor of neprilysin (NEP), a neutral endopeptidase. chemietek.comapexbt.com Neprilysin is a zinc-dependent metallopeptidase responsible for the degradation of several vasoactive peptides. axonmedchem.comfrontiersin.org By inhibiting neprilysin, AHU-377 effectively increases the levels of these beneficial peptides. chemietek.com A significant portion of the research on AHU-377 involves its combination with valsartan (B143634), an angiotensin II receptor blocker (ARB). caymanchem.comdovepress.com This combination, known as LCZ696, leverages a dual mechanism to modulate the cardiorenal system. dovepress.comcfrjournal.com

Table 1: Chemical and Pharmacological Profile of AHU-377 (Hemicalcium Salt)

Property Description
Chemical Name (αR,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-[1,1′-biphenyl]-4-pentanoic acid, 4-ethyl ester, hemicalcium salt caymanchem.com
Common Name Sacubitril caymanchem.com
Molecular Formula C₂₄H₂₈NO₅ · 1/2Ca caymanchem.com
Compound Type Prodrug caymanchem.com
Active Metabolite LBQ657 chemietek.comaxonmedchem.com
Primary Target Neprilysin (Neutral Endopeptidase) chemietek.comapexbt.com
Mechanism of Action Inhibition of neprilysin, leading to increased levels of natriuretic peptides. chemietek.comcvpharmacology.com

Historical Overview of Neutral Endopeptidase (NEP) Inhibition Research

The journey to understanding the therapeutic potential of NEP inhibition has been a multi-decade endeavor. Initially identified in the 1970s, neprilysin (also known as enkephalinase) was first studied for its role in breaking down enkephalins in the nervous system. frontiersin.org

Subsequent research uncovered its significant role in the cardiovascular system, specifically in the degradation of natriuretic peptides. revespcardiol.org These peptides possess beneficial effects such as vasodilation, diuresis, and natriuresis, making them crucial for cardiorenal homeostasis. nih.govnih.gov This discovery sparked interest in developing NEP inhibitors as a potential therapeutic strategy.

Early-generation NEP inhibitors, such as candoxatril, showed promise but were found to have limited efficacy when used as monotherapy. dovepress.comrevespcardiol.org A key reason for this was the concurrent increase in vasoconstrictors like angiotensin II, which counteracted the beneficial effects of increased natriuretic peptides. nih.gov

This led to the development of vasopeptidase inhibitors, which dually inhibited both NEP and angiotensin-converting enzyme (ACE). revespcardiol.org Omapatrilat was a notable compound in this class, but its development was hampered by an increased risk of angioedema. dovepress.comrevespcardiol.org To circumvent this, the research focus shifted to combining a NEP inhibitor with an angiotensin II receptor blocker (ARB). revespcardiol.org This innovative approach culminated in the development of the angiotensin receptor-neprilysin inhibitor (ARNI) class, with the combination of sacubitril (from the prodrug AHU-377) and valsartan being the first of its kind. dovepress.comrevespcardiol.org

Significance of AHU-377 (Hemicalcium Salt) in Advanced Cardiorenal Systems Biology Research

The advent of AHU-377 has been a pivotal moment in cardiorenal systems biology research. Its mechanism of action offers a multi-faceted approach to modulating the complex signaling networks that govern cardiovascular and renal function.

When AHU-377 is administered, it is converted to LBQ657, which then inhibits neprilysin. cfrjournal.com This inhibition leads to a significant increase in the circulating levels of natriuretic peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). cvpharmacology.comduke.edu These peptides, in turn, exert a range of beneficial effects on the cardiorenal system. They promote vasodilation, reduce blood pressure, and enhance sodium and water excretion by the kidneys. nih.govduke.edu Furthermore, they have been shown to have anti-fibrotic and anti-hypertrophic effects on the heart and blood vessels. duke.eduahajournals.org

From a systems biology perspective, the impact of AHU-377 extends beyond a single pathway. Researchers are increasingly using high-throughput techniques like genomics, proteomics, and metabolomics to map the extensive molecular changes induced by NEP inhibition. Preclinical studies have demonstrated that treatment with AHU-377, often in combination with an ARB, can lead to reductions in cardiac hypertrophy and fibrosis, and improvements in cardiac and renal function. ahajournals.orgnih.gov These findings have been substantiated by major clinical trials that have shown significant benefits in heart failure. nih.govnih.gov The ongoing investigation into AHU-377 continues to provide valuable insights into the intricate mechanisms of cardiorenal regulation and offers a powerful tool for developing novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H56CaN2O10 B12823628 AHU-377 (heMicalciuM salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C48H56CaN2O10

Molecular Weight

861.0 g/mol

IUPAC Name

calcium;4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2

InChI Key

DDLCKLBRBPYKQS-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

Chemical Synthesis and Solid State Characteristics of Ahu 377 Hemicalcium Salt

Isotopically Labeled AHU-377 (Hemicalcium Salt) Analogs for Research

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and serving as internal standards in analytical assays. For AHU-377, both deuterated and Carbon-13 labeled analogs have been synthesized to support preclinical and clinical development. These labeled variants retain the same chemical properties as the parent compound but possess a distinct mass, allowing for their differentiation and quantification using mass spectrometry.

Synthesis and Application of Deuterated Variants (e.g., AHU-377-d4)

Synthesis

The deuterated analog of AHU-377, commonly referred to as AHU-377-d4 or Sacubitril-d4, is specifically labeled on the succinyl moiety of the molecule. The synthesis of AHU-377 generally involves the acylation of the amine intermediate, (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester, with succinic anhydride chemicalbook.comgoogle.com.

To produce the deuterated variant, this synthesis is performed using succinic anhydride-d4, in which the four hydrogen atoms on the ethyl bridge are replaced with deuterium. The reaction scheme is analogous to the synthesis of the unlabeled compound, where the amine reacts with the deuterated succinic anhydride, typically in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane, to yield AHU-377-d4 chemicalbook.com. The subsequent formation of the hemicalcium salt would follow standard procedures for salt formation of the parent compound.

The formal chemical name for this deuterated analog is (αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoic acid, α-ethyl ester.

Application

The primary application of AHU-377-d4 is as an internal standard for the quantification of AHU-377 and its active metabolite, LBQ657, in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). In pharmacokinetic (PK) studies, a known quantity of the stable isotope-labeled standard is added to samples (e.g., plasma, urine) before processing. Because the deuterated analog has nearly identical chemical and physical properties to the unlabeled drug, it experiences similar extraction efficiency and ionization response in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled analyte. This methodology enables highly accurate and precise quantification of the drug's concentration, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile nih.govfrontiersin.orgfda.gov.

Properties of AHU-377-d4
PropertyValue
Common NameAHU-377-d4, Sacubitril-d4
Molecular FormulaC₂₄H₂₅D₄NO₅
Molecular WeightApproximately 415.5 g/mol
Isotopic Purity≥99% deuterated forms (d₁-d₄)
Primary ApplicationInternal standard for LC-MS or GC-MS quantification

Synthesis and Application of Carbon-13 Labeled Variants

Synthesis

Carbon-13 labeled analogs of AHU-377, such as Sacubitril-13C4, have also been developed for research purposes. Unlike the deuterated variant, the labeling in Sacubitril-13C4 is typically incorporated into the core pentanoic acid backbone of the molecule rather than the succinyl group. For instance, the active metabolite analog, Sacubitrilat-13C4, is chemically named (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic-1,2,3,4-13C4 acid pharmaffiliates.com.

This indicates that the synthesis must start from a precursor that already contains the Carbon-13 labels in the desired positions. The synthesis of the AHU-377 backbone is a multi-step process chemicalbook.comnih.govcam.ac.ukrsc.org. To create the 13C4 version, a key starting material for the pentanoic acid chain would need to be synthesized using 13C-enriched building blocks. The subsequent synthetic steps to build the final molecule would be similar to those for the unlabeled compound, culminating in the reaction with unlabeled succinic anhydride and formation of the hemicalcium salt.

Application

Similar to the deuterated version, Carbon-13 labeled AHU-377 serves as a high-quality internal standard for bioanalytical assays to support pharmacokinetic and drug metabolism studies pharmaffiliates.com. The mass difference of +4 amu provides a clear distinction from the native compound in mass spectrometry, ensuring there is no isotopic interference.

Beyond its use as an internal standard, 13C-labeled compounds are valuable tools for metabolic flux analysis. By tracing the path of the 13C atoms through various metabolic pathways, researchers can gain insights into how the drug is processed in the body and identify its metabolites. Stable isotope labeling with 13C is a powerful technique in drug development to understand the disposition of a drug and its metabolites in vivo benthamdirect.comresearchgate.netingentaconnect.comnih.govsioc-journal.cnrsc.org.

Properties of Sacubitril-13C4 Hemicalcium Salt
PropertyValue
Common NameSacubitril-13C4 Calcium
Molecular FormulaC₂₀¹³C₄H₂₈NO₅ · ½Ca
Molecular WeightApproximately 434.50 g/mol
Isotopic Purity≥99% atom ¹³C
Primary ApplicationInternal standard for analytical quantification, metabolic studies

Molecular Mechanisms of Action and Prodrug Activation of Ahu 377 Hemicalcium Salt

Enzymatic Biotransformation of AHU-377 (Hemicalcium Salt) to Active Metabolite LBQ657

AHU-377 is pharmacologically inactive and requires conversion to its active form, LBQ657, through enzymatic hydrolysis. nih.gov This biotransformation is a critical step in its mechanism of action.

Identification and Role of Specific Esterases (e.g., Hepatic Carboxylesterase 1, CES1)

The primary enzyme responsible for the activation of AHU-377 is hepatic carboxylesterase 1 (CES1). nih.govnih.govdrugbank.com Research has demonstrated that AHU-377 is selectively activated by CES1 in the human liver. nih.govnih.gov Incubation studies with human liver S9 fractions showed significant conversion of AHU-377 to LBQ657, a process that was markedly inhibited by a CES1-specific inhibitor. nih.gov Further investigations using recombinant human CES1 confirmed that AHU-377 is a selective substrate for this enzyme. nih.gov In contrast, human carboxylesterase 2 (CES2) does not play a significant role in this activation process. nih.gov The activation of AHU-377 is predominantly localized to the liver, as studies with human intestinal and kidney S9 fractions, as well as human plasma, did not show significant hydrolytic activity. nih.gov

Genetic variations in the CES1 gene can impact the activation of AHU-377. For instance, the G143E variant of CES1 has been identified as a loss-of-function variant that can significantly impair the conversion of AHU-377 to LBQ657. nih.govnih.gov This highlights the critical role of CES1 in the bioactivation of this prodrug and suggests that individual genetic differences may influence its efficacy.

Kinetics of Prodrug Hydrolysis and Active Metabolite Formation

Following oral administration, AHU-377 is rapidly absorbed and converted to its active metabolite, LBQ657. nih.gov Peak plasma concentrations of AHU-377 are typically reached within 0.5 to 1.1 hours. nih.gov The conversion to LBQ657 is also rapid, with the active metabolite reaching its peak plasma concentration at approximately 2 to 2.5 hours. omicsonline.orgnih.gov The half-life of AHU-377 is relatively short, ranging from 1.1 to 3.6 hours, which is indicative of its swift conversion. nih.govdrugbank.com In contrast, the active metabolite LBQ657 has a longer half-life of approximately 9.9 to 11.1 hours, allowing for sustained inhibition of its target enzyme. drugbank.com

Inhibition of Neutral Endopeptidase (NEP) by LBQ657

The therapeutic effect of AHU-377 is mediated by its active metabolite, LBQ657, which is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. nbinno.comdroracle.ai

Quantitative Assessment of NEP Inhibition Potency (IC50 Values)

LBQ657 demonstrates high potency in inhibiting NEP activity. The half-maximal inhibitory concentration (IC50) values for LBQ657 against NEP have been reported to be in the low nanomolar range, indicating a strong inhibitory effect.

Enzyme SourceIC50 Value (nM)
Recombinant Human NEP5 apexbt.comfrontiersin.org
Rat Renal Cortex1.4 ± 0.02 fda.gov
Human Renal Cortex7.3 ± 0.8 fda.gov
Human Cerebrospinal Fluid50 ± 20 fda.gov
Human Plasma2,500 ± 1,100 fda.gov

This table presents the IC50 values of LBQ657 for NEP inhibition from various sources.

The significantly higher IC50 value in human plasma is attributed to the high degree of protein binding of LBQ657 (approximately 97%), which reduces the concentration of the free, active inhibitor. fda.gov

Molecular Interactions and Binding Characteristics with Neprilysin

The crystal structure of LBQ657 in complex with human neprilysin reveals the molecular basis for its potent and competitive inhibition. researchgate.netrcsb.org LBQ657 binds to the active site of NEP, occupying the S1, S1', and S2' sub-pockets. researchgate.net The binding is characterized by several key non-covalent interactions. researchgate.net

A critical interaction involves the coordination of the carboxylate group of LBQ657 with the catalytic zinc ion in the active site of neprilysin. researchgate.net Additionally, hydrogen bonds are formed between the backbone amide of LBQ657 and the side chains of Asn542 and Arg717 residues of the enzyme. researchgate.net The biphenyl (B1667301) moiety of LBQ657 binds deeply within the S1' sub-pocket, inducing a conformational change in the enzyme. researchgate.net This induced-fit mechanism is thought to contribute to the selectivity of LBQ657 for neprilysin over other structurally related zinc metallopeptidases. researchgate.net

Modulation of Endogenous Vasoactive Peptides by NEP Inhibition

Neprilysin is a key enzyme responsible for the degradation of a variety of endogenous vasoactive peptides. drugbank.comdroracle.ai By inhibiting neprilysin, LBQ657 increases the circulating levels of these peptides, leading to a range of physiological effects. droracle.ainih.gov

The primary substrates for neprilysin include the natriuretic peptides: atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). drugbank.com These peptides exert vasodilatory, diuretic, and natriuretic effects. drugbank.com Inhibition of their degradation by LBQ657 enhances these beneficial actions. nbinno.com

Impact on Natriuretic Peptides (Atrial Natriuretic Factor, Brain Natriuretic Peptide)

Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). cfrjournal.com The inhibition of neprilysin by LBQ657 leads to a significant increase in the bioavailability of these peptides. researchgate.net Elevated levels of ANP and BNP enhance the activation of their downstream signaling pathways, promoting effects such as vasodilation, natriuresis, and diuresis. droracle.ai

Atrial Natriuretic Peptide (ANP): Clinical studies consistently demonstrate a substantial increase in ANP concentrations following the administration of sacubitril (B1662468). In one prospective study involving 144 participants, ANP levels rose significantly from a baseline of 99 pg/ml to 156 pg/ml by day 14. elsevierpure.comjacc.orgnih.gov At its peak, the concentration of ANP had doubled. researchgate.netelsevierpure.comnih.gov Another study involving 42 outpatients showed that median ANP levels increased from 102 pg/mL at baseline to 283 pg/mL after three months and further to 409 pg/mL after six months of treatment. bohrium.com

Brain Natriuretic Peptide (BNP): The effect on BNP is more complex as it is considered a relatively poor substrate for neprilysin compared to ANP. researchgate.net Inhibition of neprilysin does lead to an increase in circulating BNP levels. nih.gov The PARADIGM-HF trial, for instance, reported that the median BNP concentration increased from a baseline of 202 ng/l to 235 ng/l after 8 to 10 weeks of treatment. researchgate.net In a subset of patients, BNP concentrations doubled (18% of patients) or even tripled (6% of patients) in the initial weeks. researchgate.net However, some research indicates that after an initial rise, BNP levels may subsequently decrease, a change that corresponds with clinical improvements. bohrium.com One case series noted a median reduction in BNP from 181 pg/ml to 70 pg/ml over a median treatment duration of 15 months. bohrium.com Another study involving 17 patients found a significant decrease in BNP levels after treatment. nih.gov It is important to note that N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biologically inert fragment, is not a substrate for neprilysin, and its levels typically decrease with treatment. nih.govamegroups.org

PeptideStudyBaseline Level (Median)Post-Treatment Level (Median)TimepointChange
ANPPROVE-HF (n=144) elsevierpure.comjacc.orgnih.gov99 pg/mL156 pg/mL14 days+58%
ANPOutpatient Study (n=42) bohrium.com102 pg/mL409 pg/mL6 months+301%
BNPPARADIGM-HF researchgate.net202 ng/L235 ng/L8-10 weeks+16%
BNPCase Series (n=10) bohrium.com181 pg/mL70 pg/mL15 months-61%

Effects on Bradykinin (B550075) and Adrenomedullin (B612762) Pathways

Beyond the natriuretic peptide system, neprilysin metabolizes several other important vasoactive peptides, including bradykinin and adrenomedullin. nih.govnih.gov Inhibition of neprilysin by LBQ657 consequently increases the levels and potentiates the actions of these peptides. droracle.airesearchgate.net

Adrenomedullin Pathway: Adrenomedullin is another vasodilatory peptide and a known substrate for neprilysin. nih.govahajournals.org It plays a role in endothelial homeostasis and microcirculation. ahajournals.orgnih.gov Inhibition of neprilysin by LBQ657 leads to a substantial increase in the circulating levels of adrenomedullin. nih.gov A clinical study measured mid-regional pro-adrenomedullin (MR-proADM), a stable fragment that reflects adrenomedullin levels. nih.govresearchgate.net The results showed a significant increase in MR-proADM after 12 weeks of treatment. ahajournals.orgnih.govresearchgate.net

Patient GroupBaseline MR-proADM (nmol/L, Median)Median Change after 12 Weeks
Heart Failure with Reduced Ejection Fraction (HFrEF)0.80+49%
Heart Failure with Preserved Ejection Fraction (HFpEF)0.88+60%

Structure Activity Relationship Sar Studies of Ahu 377 Hemicalcium Salt and Its Metabolites

Elucidation of Key Structural Features for Neprilysin Inhibitory Activity

The potent inhibitory activity of AHU-377's active metabolite, LBQ657, is a direct result of its specific molecular architecture, which allows for high-affinity binding to the active site of neprilysin. The key structural features responsible for this activity are centered around its dicarboxylic acid dipeptide scaffold, which effectively mimics the natural substrates of the enzyme.

Analysis of Dicarboxylic Acid Dipeptide Scaffolds

The dicarboxylic acid dipeptide scaffold is a cornerstone of many neprilysin inhibitors, including LBQ657. This framework provides the necessary functional groups arranged in a precise spatial orientation to interact with key residues within the enzyme's active site. The scaffold typically consists of a central amide bond, flanked by two carboxylic acid moieties.

One of the carboxyl groups plays a crucial role in coordinating with the zinc ion that is essential for the catalytic activity of neprilysin. This interaction is a primary anchor for the inhibitor within the active site. The second carboxyl group often forms hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. The peptide-like backbone of the scaffold allows it to fit snugly within the substrate-binding cleft of neprilysin.

Correlation of Chemical Modifications with Biological Activity

Systematic modifications of the AHU-377 structure have provided valuable insights into the SAR of this class of neprilysin inhibitors. Changes to various parts of the molecule can have a significant impact on its biological activity, highlighting the importance of each structural component.

One area of focus has been the biphenyl (B1667301) moiety of LBQ657. This group occupies a large hydrophobic pocket within the neprilysin active site. Modifications to this part of the molecule can influence the inhibitor's potency. For instance, the introduction of bulky substituents on the biphenyl ring can either enhance or diminish inhibitory activity depending on their size and position.

The following table summarizes the impact of certain chemical modifications on the neprilysin inhibitory activity of AHU-377 analogs.

CompoundModificationNeprilysin IC50 (nM)
LBQ657 (active metabolite of AHU-377) -5
Analog 1 Removal of one methyl group from the pentanoyl side chain>1000
Analog 2 Addition of a second methyl group to the pentanoyl side chain15
Analog 3 Replacement of the biphenyl group with a cyclohexylphenyl group50

Design and Characterization of Novel Chemical Analogs

The understanding of the SAR of AHU-377 has fueled the design and synthesis of novel chemical analogs with potentially improved pharmacological properties. The goal of these efforts is often to enhance potency, selectivity, and pharmacokinetic profiles.

One strategy has been to explore alternative P1' side chains, which are the groups that interact with the S1' subsite of neprilysin. By introducing different aromatic and heteroaromatic rings in place of the biphenyl group, researchers have been able to probe the steric and electronic requirements of this binding pocket. Some of these novel analogs have shown comparable or even superior inhibitory activity to LBQ657.

The characterization of these novel analogs involves a battery of in vitro and in vivo assays. Biochemical assays are used to determine their inhibitory potency against neprilysin. Cellular assays can provide insights into their effects on natriuretic peptide signaling. Finally, pharmacokinetic studies in animal models are essential to assess their absorption, distribution, metabolism, and excretion profiles.

Stereochemical Impact on Pharmacological Profile

AHU-377 possesses two chiral centers, giving rise to four possible stereoisomers. The specific stereochemistry of the molecule is critical for its pharmacological activity, as the three-dimensional arrangement of the functional groups dictates how well it fits into the highly stereospecific active site of neprilysin.

The clinically used form of AHU-377 has the (2R,4S) configuration. This particular arrangement of substituents around the chiral centers allows for the optimal orientation of the key binding motifs, namely the carboxylic acids and the biphenyl group, for interaction with the enzyme.

Preclinical Pharmacological Investigations: in Vitro and Ex Vivo Studies of Ahu 377 Hemicalcium Salt

Cellular and Subcellular Studies on NEP Activity and Substrate Metabolism

In vitro studies have established that the active metabolite of AHU-377, LBQ657, is a highly potent inhibitor of neprilysin (NEP). apexbt.com Research has determined its half-maximal inhibitory concentration (IC50) to be approximately 5 nM. apexbt.commedchemexpress.com Neprilysin is a key enzyme in the metabolism of natriuretic peptides, such as atrial natriuretic peptide (ANP). By inhibiting NEP, LBQ657 effectively reduces the degradation of these peptides, leading to an increase in their circulating levels.

The physiological consequence of elevated natriuretic peptide levels is an enhancement of their downstream signaling pathways. One of the primary second messengers for natriuretic peptides is cyclic guanosine (B1672433) monophosphate (cGMP). Preclinical studies in normotensive rats demonstrated that pretreatment with AHU-377 significantly augmented the cGMP levels evoked by ANP administration, confirming the functional impact of NEP inhibition at a subcellular level. researchgate.net

Organ-Level Studies on Vasoactive Peptide Dynamics

Ex vivo and in vivo investigations in animal models have confirmed that the inhibition of neprilysin by AHU-377's active metabolite translates to significant effects on the dynamics of vasoactive peptides at the organ and systemic levels. Oral administration of AHU-377 (as a component of LCZ696) in Sprague-Dawley rats led to dose-dependent increases in ANP immunoreactivity. researchgate.net

This enhancement of the natriuretic peptide system has been quantified in studies measuring the downstream effects. In normotensive rats, pretreatment with AHU-377 augmented ANP-evoked plasma cGMP levels in a dose-dependent manner. researchgate.net This potentiation of the ANP/cGMP axis is a direct result of the inhibition of ANP degradation by LBQ657.

Table 1: Augmentation of ANP-Evoked Plasma cGMP Levels by AHU-377 in Normotensive Rats researchgate.net
Pretreatment GroupFold Increase in 4h AUC Plasma cGMP (Compared to Vehicle)
AHU-377 (3 mg/kg, PO)2.4
AHU-377 (10 mg/kg, PO)3.3
AHU-377 (30 mg/kg, PO)4.0

These findings demonstrate that AHU-377 effectively enhances the tone of the natriuretic peptide system, a key regulator of cardiovascular homeostasis. researchgate.net

Research on Cardiac Cellular Remodeling Processes

Cardiac remodeling refers to the molecular and cellular changes in the heart's size, mass, and geometry that can occur in response to injury or stress. nih.gov Preclinical research has explored the effects of neprilysin inhibition by AHU-377's metabolite on key cellular processes involved in cardiac remodeling, namely myocyte hypertrophy and fibroblast activity.

Studies on isolated cardiac cells have helped to delineate the direct effects of AHU-377 and its active form. The prodrug, AHU-377 hemicalcium salt, does not directly inhibit cardiac myocyte hypertrophy. medchemexpress.com However, its active metabolite, LBQ657, has been shown to modestly inhibit cardiac myocyte hypertrophy in vitro. medchemexpress.com

In animal models of cardiac stress, the anti-hypertrophic effects are more pronounced, suggesting that the benefits are mediated by the systemic physiological changes resulting from NEP inhibition. In a mouse model of angiotensin II-induced hypertension, the combination of sacubitril (B1662468) and valsartan (B143634) significantly suppressed the increase in left ventricular wall thickness and inhibited cardiomyocyte hypertrophy more effectively than valsartan alone, despite similar reductions in blood pressure. nih.gov Similarly, in a rat model of mitral regurgitation, treatment with sacubitril/valsartan attenuated left ventricular hypertrophy. nih.gov This suggests that the elevation of natriuretic peptides, which have known anti-hypertrophic properties, is a key mechanism of action in vivo.

Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins like collagen, is a central component of pathological cardiac remodeling. nih.gov In vitro studies examining the direct effects on cardiac fibroblasts found that the inactive prodrug, AHU-377, does not inhibit collagen accumulation. medchemexpress.com Furthermore, the active metabolite LBQ657 was found to have no discernible direct effects on cardiac fibroblast function in these isolated cell studies. medchemexpress.com

However, the in vivo consequences of neprilysin inhibition tell a different story. Natriuretic peptides are known to possess anti-fibrotic properties. By increasing the bioavailability of these peptides, the active metabolite of AHU-377 can indirectly mitigate fibrosis. Preclinical studies support this mechanism. For instance, in a rat model of mitral regurgitation, treatment with sacubitril/valsartan significantly reduced myocardial fibrosis. nih.gov This anti-fibrotic effect is attributed to the enhanced activity of the natriuretic peptide system and its downstream pathways, which counteract pro-fibrotic signaling in the heart. nih.gov

Renal Physiological Responses in Animal Models

The kidneys play a crucial role in regulating blood pressure and fluid balance, partly through the actions of natriuretic peptides. By preventing the degradation of these peptides, AHU-377's active form, LBQ657, is expected to enhance their renal effects.

Natriuresis, the excretion of sodium in the urine, is a primary physiological effect of atrial natriuretic peptide (ANP). Preclinical studies in animal models have clearly demonstrated that AHU-377 potentiates this effect. In anesthetized dogs, the administration of ANF (atrial natriuretic factor) alone caused a significant increase in urinary sodium excretion. medchemexpress.com This effect was significantly potentiated in animals that also received AHU-377. medchemexpress.com A corresponding increase in urinary volume (diuresis) was also observed. medchemexpress.comresearchgate.net This potentiation is a direct consequence of higher and more sustained levels of natriuretic peptides acting on the kidney, showcasing the powerful influence of neprilysin inhibition on renal function. medchemexpress.comnih.gov

Table 2: Potentiation of ANF-Induced Natriuresis by AHU-377 in Dogs medchemexpress.com
Treatment GroupUrinary Sodium Excretion (µequiv/kg/min)
Vehicle (Baseline)17.3 ± 3.6
ANF Infusion in Vehicle-Treated Animals199.5 ± 18.4
ANF Infusion in AHU-377-Treated AnimalsSignificantly Potentiated (Specific value not provided, but effect is stated as significant)

Influence on Urinary Volume

In vitro and ex vivo studies specifically investigating the direct influence of AHU-377 or its active metabolite, LBQ657, on urinary volume using isolated kidney or renal tubule preparations are not extensively detailed in the public scientific literature. The primary mechanism of AHU-377 is the inhibition of neprilysin, an enzyme that degrades natriuretic peptides. By inhibiting neprilysin, AHU-377 increases the levels of these peptides, which in turn promote diuresis and natriuresis. Preclinical research has primarily focused on demonstrating this effect in in vivo models, which assess the compound's integrated physiological response.

Table 1: Preclinical Evidence Supporting the Influence of AHU-377 on Urinary Volume Note: Data from in vivo studies are provided to infer the expected effects in ex vivo systems, due to the lack of specific publicly available ex vivo data.

Preclinical Model Key Findings Implication for Urinary Volume
Anesthetized Dogs Potentiation of atrial natriuretic factor (ANF)-induced increases in urinary volume and sodium excretion. Suggests that by preventing the breakdown of natriuretic peptides, AHU-377 enhances their diuretic effect.
Normotensive Rats Augmentation of ANP-evoked plasma cyclic guanosine monophosphate (cGMP) levels. Indicates an enhancement of the second messenger signaling pathway that mediates natriuresis and diuresis.

Vascular Reactivity Studies in Preclinical Models

The direct effects of AHU-377 on vascular reactivity in ex vivo preparations, such as isolated arterial rings, have not been extensively reported in publicly accessible research. The vasodilatory effects of neprilysin inhibition are generally attributed to the increased bioavailability of vasodilating peptides, such as atrial natriuretic peptide and bradykinin (B550075). Preclinical studies have often focused on the combined formulation of sacubitril (the prodrug of AHU-377) and valsartan, an angiotensin II receptor blocker.

In these studies involving the combination product, improvements in endothelium-dependent vasorelaxation have been observed. However, isolating the specific contribution of AHU-377 to these effects is challenging, as valsartan itself has significant vascular effects. One preclinical study in a rat model of heart failure with preserved ejection fraction noted a slight improvement in endothelial function in the carotid artery with sacubitril/valsartan treatment. Another study in spontaneously hypertensive rats showed that sacubitril/valsartan improved endothelium-dependent hyperpolarization-mediated responses in isolated superior mesenteric arteries. While these findings are from ex vivo models, they assess the combined effects of both sacubitril and valsartan.

There is a lack of specific data from ex vivo studies that have investigated the direct vascular effects of AHU-377 or its active metabolite, LBQ657, in isolation. Such studies would typically involve mounting arterial rings in an organ bath and assessing their contractile responses to various agents in the presence and absence of the compound.

Table 2: Preclinical Vascular Reactivity Studies with Neprilysin Inhibition Note: Data primarily reflects studies with the combination product sacubitril/valsartan due to the limited availability of ex vivo data for AHU-377 alone.

Preclinical Model Preparation Key Findings
Spontaneously Hypertensive Rats Isolated superior mesenteric arteries Sacubitril/valsartan improved endothelium-dependent hyperpolarization (EDH)-mediated responses.
Rat Model of Heart Failure with Preserved Ejection Fraction Carotid artery Sacubitril/valsartan slightly improved endothelial function.

Q & A

Q. What synthetic strategies optimize yield and scalability in AHU-377 synthesis?

AHU-377 synthesis involves a seven-step route starting from chiral glycidyl benzyl ether, utilizing Mitsunobu reactions, Grignard reagent additions, and selective catalytic hydrogenation. Key innovations include avoiding amino protection/deprotection steps, improving atom economy, and using intermediates like compound (8) for streamlined production . Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalyst loading) for hydrogenation steps to enhance efficiency. Comparative analysis of alternative routes (e.g., Suzuki coupling in older methods) can inform cost-benefit decisions .

Q. Which analytical methods are critical for validating AHU-377 intermediate purity and structure?

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential. For example, intermediates like compound (9) (CAS 149709-58-0) require 1^1H/13^{13}C-NMR to confirm stereochemistry and substituent positions, while HPLC (≥98% purity thresholds) ensures minimal side products . Researchers should cross-reference spectral data with published intermediates (e.g., compound (2) or (3)) to verify structural integrity .

Q. How do standard in vivo models (e.g., Dahl-SS rats) assess AHU-377 efficacy in hypertension studies?

Dahl salt-sensitive (Dahl-SS) rats are used to evaluate dose-dependent antihypertensive effects (e.g., 30–100 mg/kg oral doses). Key endpoints include mean arterial pressure (MAP) reduction and plasma cGMP levels, which correlate with neprilysin inhibition. Baseline hemodynamic measurements via telemetry ensure reproducibility . Note that efficacy in DOCA-salt models is weaker, highlighting model-specific responses .

Advanced Research Questions

Q. What mechanisms explain contradictory efficacy data between Dahl-SS and DOCA-salt hypertensive models?

AHU-377’s efficacy in Dahl-SS rats (IC50_{50} = 5 nM) stems from enhanced natriuretic peptide activity, reducing blood volume and MAP. In DOCA-salt models, mineralocorticoid excess and sodium retention may override NEP inhibition, necessitating complementary therapies (e.g., aldosterone antagonists). Researchers should validate plasma ANP/cGMP levels and urinary sodium excretion to dissect mechanistic divergences .

Q. How can enzymatic cleavage of AHU-377 to LBQ657 be quantified in pharmacokinetic studies?

Use LC-MS/MS to measure LBQ657 plasma concentrations after AHU-377 administration. Key parameters include esterase activity in target tissues and hydrolysis rates in vitro (e.g., liver microsomes). Calibration curves with deuterated internal standards improve accuracy . Compare metabolic profiles across species (e.g., rodents vs. humans) to predict clinical translatability .

Q. What experimental designs reconcile discrepancies in catalytic hydrogenation efficiency during AHU-377 synthesis?

Optimize hydrogenation conditions (e.g., Pd/C catalyst loading, H2_2 pressure) for intermediates like compound (8). Use design-of-experiment (DoE) approaches to assess interactions between temperature, solvent polarity, and substrate concentration. Monitor enantiomeric excess via chiral HPLC to prevent racemization . Contrast with older methods (e.g., Suzuki coupling) to identify scalability trade-offs .

Q. How should combination therapies (e.g., LCZ696) be structured to evaluate synergistic effects with AHU-377?

In LCZ696 (AHU-377/valsartan 1:1 molar ratio), employ factorial design studies to isolate NEP and angiotensin receptor blockade contributions. Measure synergistic endpoints like NT-proBNP reduction and renal function markers. Use isobolographic analysis to quantify interaction potency . Validate in co-morbid models (e.g., heart failure with preserved ejection fraction) to assess clinical relevance .

Methodological Considerations

  • Data Contradiction Analysis : Compare AHU-377’s IC50_{50} across assays (e.g., recombinant NEP vs. tissue homogenates) to identify assay-specific biases .
  • Stereochemical Validation : X-ray crystallography of intermediates (e.g., compound (9)) resolves ambiguities in chiral centers .
  • Translational Gaps : Use PK/PD modeling to bridge rodent-to-human dosing, incorporating plasma protein binding and tissue distribution data .

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